![molecular formula C10H9ClF3NO2 B1438876 2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate CAS No. 1087788-56-4](/img/structure/B1438876.png)
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9ClF3NO2. It is known for its unique structural properties, which include a trifluoroethyl group and a chloromethylphenylcarbamate moiety. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
5-chloro-2-methylphenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 5-chloro-2-methylphenylamine and 2,2,2-trifluoroethanol.
Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its structure allows it to introduce trifluoroethyl and chlorinated aromatic groups into target molecules, enhancing their chemical properties.
Application | Description |
---|---|
Reagent | Used to synthesize fluorinated compounds with enhanced stability and reactivity. |
Building Block | Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |
Research indicates that this compound exhibits significant biological activity, making it a candidate for pharmaceutical applications.
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Pharmaceutical Applications :
- Investigated for its potential as an active ingredient in drug formulations.
- Shows promise in interacting with specific biological targets such as enzymes and receptors.
-
Agricultural Uses :
- Identified as a candidate for insecticides or herbicides due to its efficacy against pests.
Case Study : In a study examining the interaction of this compound with certain enzymes, it was found to inhibit enzyme activity effectively, suggesting potential therapeutic applications .
Material Science
Due to its unique chemical properties, the compound is also explored in material science for developing specialty chemicals and materials with specific characteristics.
Application | Description |
---|---|
Specialty Chemicals | Utilized in creating materials with enhanced durability and chemical resistance. |
Additive Manufacturing | Potential use in 3D printing processes due to its stability under various conditions. |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the carbamate moiety may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 4-chloro-2-methylphenylcarbamate
- 2,2,2-Trifluoroethyl 5-chloro-3-methylphenylcarbamate
- 2,2,2-Trifluoroethyl 5-bromo-2-methylphenylcarbamate
Uniqueness
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. The trifluoroethyl group also imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability, compared to similar compounds.
Biological Activity
2,2,2-Trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate is an organic compound with the molecular formula and a molecular weight of 267.63 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- SMILES : CC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F
- PubChem CID : 39871406
Property | Value |
---|---|
Molecular Formula | C10H9ClF3NO2 |
Molecular Weight | 267.63 g/mol |
Appearance | Powder |
Storage Temperature | Room Temperature |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a pesticide and its effects on human health.
1. Pesticidal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant insecticidal properties. For instance, research has shown that carbamates can disrupt the nervous system of pests by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.
- Case Study : A study evaluating the efficacy of similar carbamate compounds found that they effectively reduced pest populations in agricultural settings. The compound demonstrated a high level of potency against common agricultural pests such as aphids and beetles.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Acetylcholinesterase : By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of muscles and glands.
Research Findings
Recent literature has provided insights into the pharmacokinetics and dynamics of compounds with similar structures:
- Pharmacokinetics : Studies show that trifluoromethyl groups can enhance bioavailability and metabolic stability in drug candidates . The clearance rates for similar compounds have been reported at approximately , indicating a moderate elimination rate from the body.
Data Table: Biological Activity Comparison
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPMJKTZLUDUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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